1-(2-Bromo-3-methylbenzyl)azetidine
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Overview
Description
1-(2-Bromo-3-methylbenzyl)azetidine is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability to the compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-3-methylbenzyl)azetidine can be synthesized through several methods. . This method efficiently produces functionalized azetidines, although it has inherent challenges.
Another method involves the intramolecular regioselective aminolysis of cis-3,4-epoxy amines catalyzed by lanthanum triflate (La(OTf)3), which proceeds in high yields even in the presence of acid-sensitive and Lewis basic functional groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-3-methylbenzyl)azetidine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium tungstate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols.
Major Products:
Oxidation: N-benzhydryl isoxazolidine derivatives.
Reduction: Corresponding amines.
Substitution: Substituted azetidine derivatives.
Scientific Research Applications
1-(2-Bromo-3-methylbenzyl)azetidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2-Bromo-3-methylbenzyl)azetidine involves its reactivity due to the significant ring strain of the azetidine ring. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various molecular targets. These interactions can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness: 1-(2-Bromo-3-methylbenzyl)azetidine is unique due to its four-membered ring structure, which provides a balance between reactivity and stability.
Properties
Molecular Formula |
C11H14BrN |
---|---|
Molecular Weight |
240.14 g/mol |
IUPAC Name |
1-[(2-bromo-3-methylphenyl)methyl]azetidine |
InChI |
InChI=1S/C11H14BrN/c1-9-4-2-5-10(11(9)12)8-13-6-3-7-13/h2,4-5H,3,6-8H2,1H3 |
InChI Key |
JKHZJADGYUALNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CN2CCC2)Br |
Origin of Product |
United States |
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